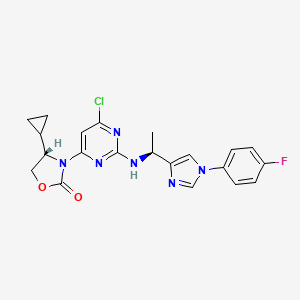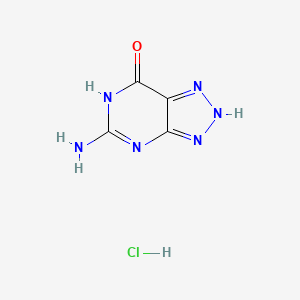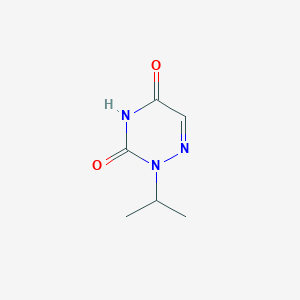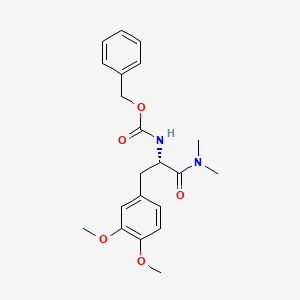![molecular formula C16H12Cl2OS B13092241 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,4-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and thiobenzaldehyde.
Formation of Intermediate: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with an appropriate ketone to form an intermediate 3-oxopropyl derivative.
Thioaldehyde Addition: The intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In organic synthesis, 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies are required to confirm these effects.
Industry
In the material science industry, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism by which 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]benzaldehyde: Similar structure but lacks the thio group.
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiophenol: Similar structure but with a thiophenol group instead of thiobenzaldehyde.
Uniqueness
The presence of both the 2,4-dichlorophenyl group and the thiobenzaldehyde moiety in 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde provides unique reactivity and potential biological activity compared to its analogs. This dual functionality allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C16H12Cl2OS |
|---|---|
分子量 |
323.2 g/mol |
IUPAC名 |
2-[3-(2,4-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2 |
InChIキー |
MQBMMRSLNPJNFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)



![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)
![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)



![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)

